molecular formula C9H9F3N2O2 B12987753 1-Cyclopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-Cyclopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B12987753
M. Wt: 234.17 g/mol
InChI Key: WUMIZBOETRNAAR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halides, sulfonates, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

1-Cyclopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its cyclopropyl, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

1-cyclopropyl-5-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c1-4-6(8(15)16)7(9(10,11)12)13-14(4)5-2-3-5/h5H,2-3H2,1H3,(H,15,16)

InChI Key

WUMIZBOETRNAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CC2)C(F)(F)F)C(=O)O

Origin of Product

United States

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